Propargyl 2-bromoisobutyrate

ATRP Click Chemistry Polymer Functionalization

Propargyl 2-bromoisobutyrate (CAS 40630-86-2) is a heterobifunctional small molecule that integrates a 2-bromoisobutyrate group—the canonical initiating moiety for Atom Transfer Radical Polymerization (ATRP)—with a terminal alkyne functionality. This dual-reactivity architecture enables a single reagent to both initiate controlled radical polymerization and subsequently participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, a combination that has been foundational in the synthesis of advanced polymer topologies including cyclic polymers, block copolymers, and graft architectures.

Molecular Formula C7H9BrO2
Molecular Weight 205.05 g/mol
CAS No. 40630-86-2
Cat. No. B1610542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl 2-bromoisobutyrate
CAS40630-86-2
Molecular FormulaC7H9BrO2
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCC#C)Br
InChIInChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3
InChIKeyXTILOBFYTKJHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl 2-Bromoisobutyrate (CAS 40630-86-2): A Bifunctional ATRP Initiator and Click Chemistry Handle for Precision Polymer Synthesis


Propargyl 2-bromoisobutyrate (CAS 40630-86-2) is a heterobifunctional small molecule that integrates a 2-bromoisobutyrate group—the canonical initiating moiety for Atom Transfer Radical Polymerization (ATRP)—with a terminal alkyne functionality . This dual-reactivity architecture enables a single reagent to both initiate controlled radical polymerization and subsequently participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, a combination that has been foundational in the synthesis of advanced polymer topologies including cyclic polymers, block copolymers, and graft architectures [1]. The compound is commercially available with a typical purity of >97% and exhibits a boiling point range of 188–194 °C .

Why ATRP Initiator Selection Cannot Be Based on 2-Bromoisobutyrate Content Alone: The Functional Consequences of Propargyl 2-Bromoisobutyrate's Alkyne Motif


While the 2-bromoisobutyrate moiety is a widespread ATRP initiator motif found in compounds such as ethyl 2-bromoisobutyrate (EBiB), simple substitution with a non-functional analog results in the loss of orthogonal reactivity essential for many contemporary polymer architectures. The terminal alkyne of propargyl 2-bromoisobutyrate is not an inert spectator group; it can undergo oxidative alkyne-alkyne coupling under ATRP conditions, generating bimodal molecular weight distributions and compromising both polymerization control and subsequent click chemistry efficiency [1]. Furthermore, the initiator's performance is highly dependent on the monomer system and the presence or absence of protecting groups, as demonstrated by the contrasting behavior of this compound versus its silyl-protected derivatives in the ATRP of 2-hydroxyethyl methacrylate [2]. These functional divergences preclude the casual interchange of 'generic' 2-bromoisobutyrate initiators without significant impact on synthetic outcomes.

Quantitative Evidence Guide: Measurable Differentiation of Propargyl 2-Bromoisobutyrate Against Relevant Comparators


Bifunctional Reactivity: Direct Comparison of Post-Polymerization Functionalization Capability

Propargyl 2-bromoisobutyrate confers a terminal alkyne group to polymer chains that serves as an orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in non-alkyne ATRP initiators such as ethyl 2-bromoisobutyrate (EBiB). This functional group is retained with high fidelity when conversion is limited to a low level, enabling subsequent quantitative block copolymer formation via click coupling [1].

ATRP Click Chemistry Polymer Functionalization

Polymerization Control in HEMA ATRP: Head-to-Head Comparison with Silyl-Protected Analogs

In the ATRP of 2-hydroxyethyl methacrylate (HEMA), propargyl 2-bromoisobutyrate (PBiB) yields poorly controlled polymerization, whereas the silyl-protected derivatives 3-(trimethylsilyl)propargyl 2-bromoisobutyrate (TMSPBiB) and 3-(triisopropylsilyl)propargyl 2-bromoisobutyrate (TiPSPBiB) provide well-controlled polymerizations [1]. This demonstrates that the unprotected alkyne moiety actively interferes with ATRP control in certain monomer systems.

ATRP HEMA Polymerization Initiator Performance

Side Reaction Liability: Quantification of Oxidative Alkyne-Alkyne Coupling Under ATRP Conditions

Under ATRP conditions, the terminal alkyne of propargyl 2-bromoisobutyrate undergoes oxidative alkyne-alkyne coupling, a side reaction that is not observed with the nonfunctional initiator ethyl 2-bromoisobutyrate [1]. This side reaction manifests as bimodal molecular weight distributions in the resulting polymers, diminishing the orthogonality of subsequent CuAAC steps and the overall control of the polymerization.

ATRP Side Reactions Polymer Purity

Polymer Architecture Outcomes: Cyclic PMMA Synthesis and Polymer Chain Metrics

Using propargyl 2-bromoisobutyrate as the ATRP initiator followed by azidation and intramolecular click cyclization, cyclic poly(methyl methacrylate) (cyclo-PMMA) was obtained with a number-average molecular weight (Mₙ) of 15,000 g/mol and a polydispersity index (PDI) of 1.38 [1]. This outcome exemplifies the initiator's utility in generating complex macromolecular topologies that are inaccessible with conventional monofunctional initiators.

Cyclic Polymers PMMA ATRP-Click Integration

Validated Application Scenarios for Propargyl 2-Bromoisobutyrate Based on Peer-Reviewed Evidence


Synthesis of Block Copolymers via Orthogonal ATRP-Click Coupling

Propargyl 2-bromoisobutyrate is employed to generate alkyne-terminated polymer chains (e.g., polystyrene or poly(methyl acrylate)) that are subsequently coupled with azide-terminated polymers via CuAAC click chemistry to yield well-defined block copolymers [1]. This strategy is particularly valuable when sequential monomer addition is challenging due to disparate monomer reactivities.

Preparation of Cyclic Polymer Architectures

The initiator enables the synthesis of α-alkyne-ω-bromo heterotelechelic polymers, which can be converted to α-alkyne-ω-azido precursors and subsequently cyclized via intramolecular click reaction. This route has been validated for the preparation of cyclic poly(methyl methacrylate) and cyclic poly(N-vinylpyrrolidone) [1] [2].

Tandem Photoinduced CuAAC/ATRP for Graft Copolymer Synthesis

In a one-pot, photoinduced process, propargyl 2-bromoisobutyrate is simultaneously grafted to an azide-functionalized polymer backbone via CuAAC while initiating ATRP chain growth from the same site, providing an efficient route to graft copolymers such as polystyrene-g-poly(methyl methacrylate) [3].

Synthesis of Functionalized Polymers Requiring Post-Polymerization Modification

The terminal alkyne group introduced by this initiator serves as a versatile handle for subsequent 'click' functionalization with azide-bearing molecules, including fluorescent dyes, targeting ligands, or bioactive moieties, enabling the creation of functional polymers for biomedical and materials science applications [1].

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